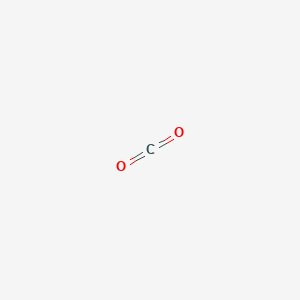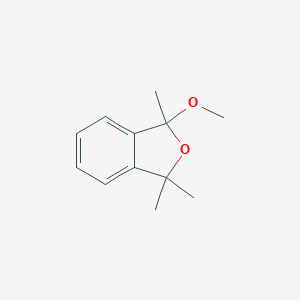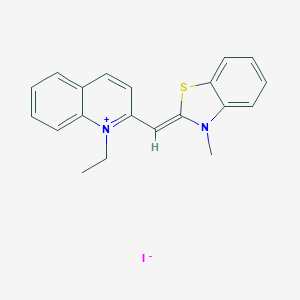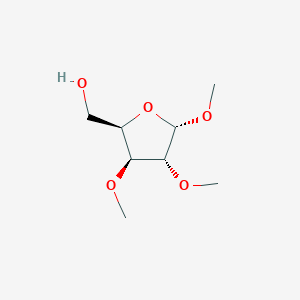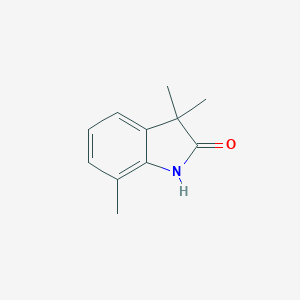
3,3,7-Trimethyloxindole
Descripción general
Descripción
3,3,7-Trimethyloxindole is a derivative of oxindole, which is a structural motif present in a variety of natural and biologically active molecules. Oxindoles and their derivatives are of significant interest in the field of organic chemistry due to their relevance in drug discovery and pharmaceuticals. The papers provided discuss various synthetic methods and biological evaluations related to oxindole derivatives, which can be related to the study of 3,3,7-Trimethyloxindole.
Synthesis Analysis
The synthesis of oxindole derivatives has been a subject of extensive research. For instance, the development of organocatalytic approaches to synthesize 3-hydroxyoxindole derivatives is highlighted, where a novel aminooxygenation of oxindoles with nitrosobenzene is catalyzed by a quinidine dimer, leading to good yields and high enantioselectivities . Additionally, the synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles demonstrates the versatility of the oxindole nucleus for creating compounds with antimitotic properties . These methodologies could potentially be adapted for the synthesis of 3,3,7-Trimethyloxindole by modifying the substitution pattern on the oxindole core.
Molecular Structure Analysis
The molecular structure of oxindole derivatives is crucial for their biological activity. The synthesis of 3,3-disubstituted oxindoles, which are closely related to 3,3,7-Trimethyloxindole, often involves the creation of a fully substituted C3 stereocenter, which significantly influences biological activity . The papers do not directly discuss the molecular structure of 3,3,7-Trimethyloxindole, but the principles of stereochemistry and the importance of substituents at the C3 position are relevant for understanding its molecular structure.
Chemical Reactions Analysis
Oxindole derivatives participate in a variety of chemical reactions. The use of trimethylindolenines as C-N synthons in [3+2] cycloaddition reactions to create spiro[oxindole-thioxoimidazolidine-indoline] hybrids is one such example . Moreover, the vinylogous Mannich reaction of trimethylsiloxyfuran with isatin-derived benzhydryl-ketimines to produce 3-aminooxindole butenolides showcases the reactivity of oxindole derivatives in creating complex molecules with high enantiomeric excesses . These reactions provide insights into the types of chemical transformations that 3,3,7-Trimethyloxindole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxindole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3,3,7-Trimethyloxindole, they do provide information on the synthesis and reactivity of related compounds. For example, the enantioselective synthesis of 3,3-disubstituted oxindoles involves the creation of chiral centers that can affect the compound's physical properties, such as solubility and melting point . The biological evaluation of oxindole derivatives as antimitotic agents also implies that these compounds have specific chemical properties that allow them to interact with biological targets .
Aplicaciones Científicas De Investigación
Aryl Hydrocarbon Receptor Modulation
3,3,7-Trimethyloxindole (a methylindole compound) has been identified as a modulator of the human aryl hydrocarbon receptor (AhR). Methylindoles, including 3,3,7-trimethylindole, show varying activities as agonists or antagonists of AhR, influencing transcriptional activities with varying efficacy. This interaction is significant for understanding the role of AhR in toxicology, pharmacology, and potentially in the development of new therapeutic agents (Štěpánková et al., 2018).
Role in Tubulin Assembly Inhibition and Cancer Research
Indole derivatives, which include structures like 3,3,7-trimethyloxindole, have been explored for their potential in cancer treatment. These compounds are investigated for their ability to inhibit tubulin assembly, a crucial process in cell division, and therefore, have potential as anticancer agents. Specific derivatives have shown promising results in arresting cell cycle progression and inducing apoptosis in cancer cells (La Regina et al., 2015).
Synthetic Methodologies in Pharmaceutical Chemistry
The synthesis of oxindole derivatives, including 3,3-disubstituted oxindoles like 3,3,7-trimethyloxindole, is an area of active research in pharmaceutical chemistry. These compounds are significant in drug discovery, as they are part of many natural products and pharmaceutically active compounds. Research in this field is crucial for the development of new drugs and synthetic libraries of chiral compounds derived from oxindoles (Zhong‐Yan Cao et al., 2018).
Safety And Hazards
The safety data sheet for 3,3,7-Trimethyloxindole suggests that it should be used only for R&D purposes and not for medicinal, household, or other uses . In case of accidental exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .
Propiedades
IUPAC Name |
3,3,7-trimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOVEBYJRFGAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569835 | |
| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,7-Trimethyloxindole | |
CAS RN |
19501-89-4 | |
| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



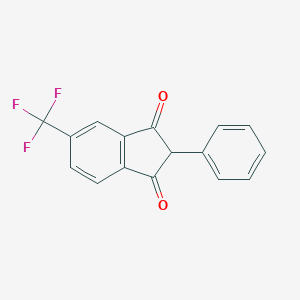
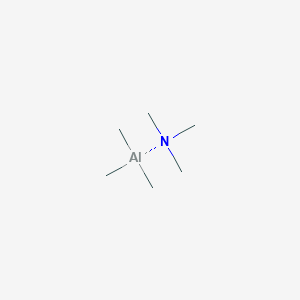
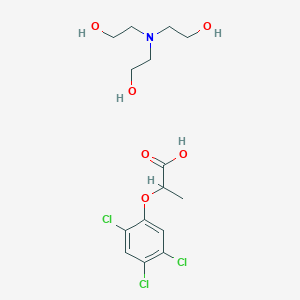
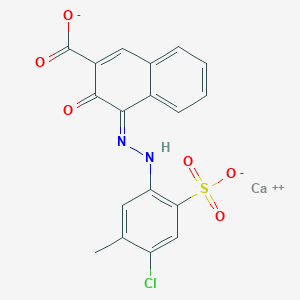
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

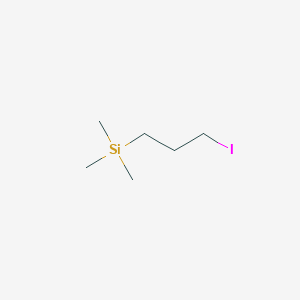

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

